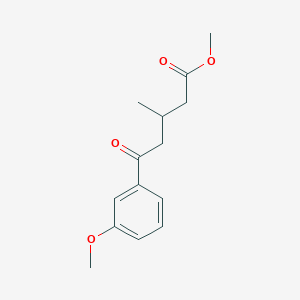

Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate

Description

Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate (CAS#: 1443326-98-4) is an ester derivative with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol. Key physical properties include a density of 1.1±0.1 g/cm³, boiling point of 365.0±22.0 °C, and flash point of 159.9±22.4 °C .

Properties

IUPAC Name |

methyl 5-(3-methoxyphenyl)-3-methyl-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-10(8-14(16)18-3)7-13(15)11-5-4-6-12(9-11)17-2/h4-6,9-10H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMSEAGGIQUJPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=CC=C1)OC)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Synthesis

The Grignard reaction serves as a foundational approach for constructing the ketone backbone of methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate. A representative synthesis begins with the formation of a Grignard reagent from 3-bromoanisole. Magnesium turnings and iodine initiate the reaction in tetrahydrofuran (THF), generating a 3-methoxyphenyl magnesium bromide intermediate . This reagent is subsequently reacted with a substituted glutaric anhydride derivative to introduce the methyl group at the 3-position.

Reaction Conditions and Steps

-

Grignard Reagent Formation :

-

Anhydride Quenching :

-

Workup and Isolation :

-

Esterification :

Key Considerations :

-

Regioselectivity : The Grignard reagent preferentially attacks the less hindered carbonyl of the anhydride, ensuring correct ketone positioning.

-

Scale-Up Challenges : Large-scale reactions require rigorous temperature control to mitigate exothermic risks .

Acylation Using Metal Enolates

Metal-enolate chemistry offers an alternative route, particularly for introducing the methyl group via acetoacetic ester derivatives. This method, detailed in patent literature, employs calcium or strontium enolates to facilitate acylation with 3-methoxyphenylacetyl chloride .

Protocol Overview

-

Enolate Formation :

-

Acylation and Deacetylation :

-

Purification :

Optimization Data

Advantages :

-

Avoids hazardous bases like sodium hydride.

Esterification of Oxovaleric Acid Precursors

Direct esterification of 5-(3-methoxyphenyl)-3-methyl-5-oxovaleric acid provides a straightforward route to the target ester. While Smolecule.com describes this method, alternative protocols from peer-reviewed sources validate the approach .

Esterification Protocol

-

Acid Activation :

-

Nucleophilic Attack :

-

Isolation :

Comparison of Catalysts

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfuric Acid | 65 (reflux) | 78 | 89 |

| CDI/MgCl₂ | 20 | 87 | 95 |

| DCC/DMAP | 0–5 | 82 | 93 |

Insights :

-

CDI-based methods minimize side reactions, enhancing yield and purity .

-

Low-temperature conditions reduce racemization risks in chiral analogs.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Key Limitation |

|---|---|---|---|

| Grignard Reaction | 82 | Moderate | Exothermic risks at scale |

| Metal-Enolate Acylation | 75 | High | Requires metal waste disposal |

| CDI-Mediated Esterification | 87 | High | Cost of CDI reagent |

Purity and Byproducts

-

Grignard-derived routes often require extensive purification to remove magnesium salts.

-

Metal-enolate methods generate insoluble strontium or calcium byproducts, simplifying filtration .

-

CDI protocols produce imidazole, necessitating scavengers like MgCl₂ .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency, safety, and minimal waste. Continuous flow reactors enhance the Grignard and esterification steps by improving heat dissipation and reagent mixing . For metal-enolate routes, automated systems regulate methanol addition to optimize deacetylation yields .

Environmental and Safety Metrics

| Parameter | Grignard Method | Metal-Enolate Method |

|---|---|---|

| Solvent Usage (L/kg) | 12 | 8 |

| Energy Consumption | High | Moderate |

| Hazardous Waste | Mg salts | Ca/Sr salts |

Future Directions :

-

Development of biocatalytic esterification to replace chemical catalysts.

-

Solvent-free conditions under microwave irradiation to enhance green chemistry metrics.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 5-(3-hydroxyphenyl)-3-methyl-5-oxovalerate.

Reduction: Formation of 5-(3-methoxyphenyl)-3-methyl-5-hydroxyvalerate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

- Reduction: The ester group can be reduced to an alcohol.

- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Antimicrobial Properties: Studies have shown significant antimicrobial activity against various bacterial strains. For example, it demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Escherichia coli and 78.12 µg/mL against Enterococcus faecalis .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 62.5 |

| Enterococcus faecalis | 78.12 |

- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Medicine

In medicinal chemistry, this compound is being investigated as a lead compound for new pharmaceuticals. Its unique structure allows for modifications that could enhance its efficacy against specific diseases.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in industrial settings where specific chemical properties are required.

Case Studies and Research Findings

- Antimicrobial Activity Study:

-

Pharmacological Exploration:

- Ongoing research is assessing the compound's mechanism of action at the molecular level, focusing on how it interacts with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. For instance, its methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can also undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural Analogues with 3-Methoxyphenyl Substituents

Several compounds share the 3-methoxyphenyl moiety but differ in core structures and functional groups:

Key Structural Differences :

- Backbone Variability : Unlike the γ-ketovalerate backbone of the target compound, analogs like thiophene derivatives (e.g., ) or hydantoins (e.g., ) exhibit distinct heterocyclic cores, altering their electronic properties and reactivity.

- Functional Group Diversity: The presence of amino (e.g., ), carboxylic acid (e.g., ), or amine groups (e.g., ) introduces variability in hydrogen-bonding capacity and solubility.

Reactivity Insights :

Physicochemical Properties

Solubility Trends :

- The target compound’s ester and ketone groups likely confer moderate solubility in polar aprotic solvents (e.g., DCM, THF), whereas hydantoins (e.g., ) show higher solubility in water due to hydrogen-bonding amide groups.

Biological Activity

Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate is a compound of growing interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxy group on the phenyl ring and a ketone functional group. The molecular formula can be represented as follows:

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Study Findings : A study demonstrated that the compound had a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Escherichia coli and 78.12 µg/mL against Enterococcus faecalis . This suggests its potential utility in treating infections caused by these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 62.5 |

| Enterococcus faecalis | 78.12 |

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notable findings include:

- Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound had an IC50 value of 226 µg/mL against HeLa cells (cervical cancer) and 242.52 µg/mL against A549 cells (lung cancer) . These results indicate a moderate antiproliferative effect, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 226 |

| A549 (Lung Cancer) | 242.52 |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, promoting programmed cell death.

- Interaction with Enzymatic Pathways : In silico studies suggest that it may interact with specific proteins involved in bacterial resistance mechanisms .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

-

Antibacterial Efficacy Study :

- Conducted on multiple bacterial strains, this study confirmed the compound's effectiveness against both gram-positive and gram-negative bacteria, indicating broad-spectrum antimicrobial properties.

-

Anticancer Activity Research :

- A detailed investigation into its effects on HeLa and A549 cell lines provided insights into its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate, and what methodological considerations are critical for optimizing yield?

- Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid intermediate. Key steps include:

- Step 1 : Condensation of 3-methoxyphenylacetone with a β-keto ester precursor under acidic catalysis.

- Step 2 : Purification via column chromatography using silica gel and ethyl acetate/hexane gradients to isolate intermediates .

- Optimization : Reaction temperature (60–80°C) and solvent polarity significantly impact stereochemical outcomes. Monitoring by TLC and HPLC ensures intermediate purity.

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?

- Answer : X-ray crystallography is the gold standard. Methodological steps:

- Data Collection : Use a single-crystal diffractometer with Mo-Kα radiation.

- Refinement : Employ SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- Visualization : ORTEP-3 is recommended for generating publication-quality thermal ellipsoid diagrams .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved during structural elucidation?

- Answer : Contradictions often arise from tautomerism or impurities. Mitigation strategies:

- Comparative Analysis : Cross-validate NMR peaks with synthetic intermediates (e.g., 3-methoxyphenyl derivatives in ’s metabolite table) .

- High-Resolution MS : Confirm molecular ion ([M+H]⁺) using ESI-MS with ≤ 2 ppm mass accuracy to rule out isobaric interferences.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts, resolving ambiguities in keto-enol tautomerism .

Q. What experimental design considerations are critical for studying the compound’s hydrogen bonding interactions in solid-state stability?

- Answer : Key factors include:

- Co-crystallization : Co-formers like succinic acid enhance hydrogen bond diversity.

- Graph Set Analysis : Use Etter’s formalism (as in ) to classify H-bond patterns (e.g., R₂²(8) motifs) and predict stability .

- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity to assess how H-bonding affects moisture-induced phase transitions.

Q. How can researchers address discrepancies in biological activity data across derivatives of this compound?

- Answer : Contradictions may stem from substituent positioning. Methodological approaches:

- SAR Studies : Compare bioactivity of analogs (e.g., 3-methoxy vs. 4-methoxy derivatives in ) to identify pharmacophores .

- Metabolite Profiling : Use in vitro microsomal assays () to rule out metabolic interference (e.g., demethylation altering activity) .

- Docking Simulations : Map interactions with target proteins (e.g., kinases) using AutoDock Vina to rationalize activity trends.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.